N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that features a brominated aromatic ring and a sulfanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.
Thioether Formation: The brominated product is then reacted with 4-methylthiophenol in the presence of a base like sodium hydride to form the sulfanyl derivative.
Acetamide Formation: Finally, the sulfanyl derivative undergoes acylation with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated aromatic ring can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and sulfanyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-1-naphthamide
- N-(4-bromo-3-methylphenyl)-3-(3-fluorophenyl)-3-phenylpropanamide
- N-(4-bromo-3-methylphenyl)(1,1’-biphenyl)-4-carboxamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to its combination of a brominated aromatic ring and a sulfanyl group attached to an acetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11-3-6-14(7-4-11)20-10-16(19)18-13-5-8-15(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHVJGZKISEONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359668 |
Source
|
Record name | ST044470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6400-87-9 |
Source
|
Record name | ST044470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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